Dehydroabietyl isothiocyanate

Structure

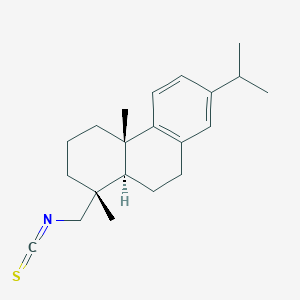

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,4aS,10aR)-1-(isothiocyanatomethyl)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NS/c1-15(2)16-6-8-18-17(12-16)7-9-19-20(3,13-22-14-23)10-5-11-21(18,19)4/h6,8,12,15,19H,5,7,9-11,13H2,1-4H3/t19-,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTYQDWLPBOJTD-PCCBWWKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CN=C=S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60921666 | |

| Record name | 18-Isothiocyanatoabieta-8,11,13-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115269-93-7 | |

| Record name | 18-Isothiocyanatoabieta-8,11,13-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60921666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 115269-93-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Beschreibung

Overview of Isothiocyanates (ITCs) as Bioactive Compounds in Academic Research

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds characterized by the functional group R−N=C=S. wikipedia.orgrjpharmacognosy.ir They have garnered significant attention in academic research due to their presence in the human diet and their diverse biological activities. mdpi.comnih.gov

Isothiocyanates are primarily derived from the enzymatic hydrolysis of glucosinolates, which are sulfur-containing secondary metabolites. oregonstate.edunih.govnih.gov These precursor compounds are characteristic of cruciferous vegetables belonging to the Brassicaceae (or Cruciferae) family. wikipedia.orgnih.govnih.gov When the plant tissue is damaged, for instance by chewing or cutting, the enzyme myrosinase comes into contact with glucosinolates, catalyzing their conversion into isothiocyanates. nih.govfoodandnutritionjournal.org This reaction is a defense mechanism for the plant. nih.gov

The variety of isothiocyanates found in nature is extensive, as each of the many types of glucosinolates hydrolyzes to form a distinct isothiocyanate. oregonstate.edu Prominent examples of dietary sources rich in glucosinolates include broccoli, cabbage, cauliflower, watercress, kale, mustard, and radishes. wikipedia.orgnih.govoregonstate.edu For example, broccoli is a notable source of glucoraphanin, the precursor to the well-studied isothiocyanate sulforaphane (B1684495), while watercress is rich in gluconasturtiin, which yields phenethyl isothiocyanate (PEITC). oregonstate.edu The specific glucosinolate content, and thus the potential isothiocyanate yield, can be influenced by factors such as plant genetics, growing conditions, and processing methods. foodandnutritionjournal.org

The scientific community has extensively investigated the biological significance of isothiocyanates, revealing a wide spectrum of activities. rjpharmacognosy.irfoodandnutritionjournal.org These compounds are recognized for their potential roles in modulating various cellular processes, which has made them subjects of interest in multiple fields of health-related research. mdpi.comfoodandnutritionjournal.org

A primary focus of ITC research has been their anticarcinogenic properties. nih.govfoodandnutritionjournal.org Studies have shown that ITCs can influence multiple pathways relevant to cancer pathogenesis, including the modulation of phase I and phase II detoxification enzymes, induction of apoptosis (programmed cell death), and cell cycle arrest in cancer cells. mdpi.comnih.govoregonstate.edu Their ability to inhibit the growth of various cancer cell lines in laboratory settings has been well-documented. nih.govd-nb.info

Beyond their investigation in cancer research, isothiocyanates exhibit potent antimicrobial properties against a broad range of pathogens, including bacteria and fungi. nih.govijpsjournal.comnih.gov Research has explored their mechanisms of action, such as disrupting bacterial cell membrane integrity and interfering with cellular respiration. nih.govresearchgate.net This has led to investigations into their potential applications in food preservation. researchgate.net Furthermore, ITCs are studied for their anti-inflammatory, antioxidant, and neuroprotective effects. foodandnutritionjournal.orgmdpi.com The electrophilic nature of the isothiocyanate group allows these molecules to react with various cellular targets, contributing to their diverse biological effects. foodandnutritionjournal.org

| ITC Precursor (Glucosinolate) | Resulting Isothiocyanate | Common Plant Source(s) |

| Glucoraphanin | Sulforaphane (SFN) | Broccoli, Cabbage |

| Sinigrin | Allyl isothiocyanate (AITC) | Broccoli, Mustard |

| Gluconasturtiin | Phenethyl isothiocyanate (PEITC) | Watercress |

| Glucotropaeolin | Benzyl (B1604629) isothiocyanate (BITC) | Garden cress, Papaya seeds |

Dehydroabietyl Isothiocyanate as a Specific Isothiocyanate Scaffold in Academic Investigations

This compound is a specific isothiocyanate that is not derived from the typical cruciferous vegetable sources. Instead, its structural backbone comes from dehydroabietic acid, a compound found in tree resin. nih.gov It serves as a laboratory chemical used in research for the synthesis and modification of other molecules. pubcompare.ai

This compound is structurally and synthetically linked to dehydroabietic acid and its derivatives, most notably dehydroabietylamine (B24195). nih.govuv.es Dehydroabietic acid is a tricyclic diterpenoid resin acid that can be isolated from rosin (B192284). nih.gov This acid can be converted into dehydroabietylamine, a primary amine. nih.govuv.es

This compound can be synthesized from dehydroabietylamine. google.comrsc.org Standard organic chemistry procedures allow for the conversion of the primary amine group (-NH2) of dehydroabietylamine into the isothiocyanate group (-NCS). google.com This relationship is crucial in synthetic chemistry, where dehydroabietylamine serves as a readily available starting material derived from the natural product dehydroabietic acid. nih.gov

In research, this compound has been used as a synthetic intermediate and as a comparator compound to understand the biological importance of the functional group attached to the dehydroabietyl scaffold. For instance, studies have compared the biological activity of dehydroabietylamine (also known as leelamine) with that of this compound to determine the role of the amine group versus the isothiocyanate group in specific cellular interactions, such as with the androgen receptor. aacrjournals.orgresearchgate.net

This compound is a derivative of the aromatic abietane-type diterpenoid, dehydroabietic acid. nih.govuv.es Diterpenoids are a large and diverse class of natural products based on a 20-carbon skeleton, and resin acids are specific types of diterpenoids found in the resin of coniferous trees. nih.govuv.es Dehydroabietic acid is a major component of rosin and is valued for its chemical stability. nih.govwikipedia.org

Research into dehydroabietic acid and other resin acids has revealed a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. nih.govresearchgate.net The rigid, hydrophobic, tricyclic structure of abietane (B96969) diterpenoids makes them an attractive scaffold for chemical modification in the search for new bioactive agents. uv.esresearchgate.net Scientists have synthesized numerous derivatives by modifying the carboxylic acid group or other positions on the aromatic ring of dehydroabietic acid to enhance or alter its biological properties. nih.govuv.es

This compound fits within this context as a semi-synthetic modification of a natural diterpenoid scaffold. researchgate.net The addition of the reactive isothiocyanate group to the dehydroabietyl framework combines the structural features of a resin acid with the known biological reactivity of the isothiocyanate functional group. aacrjournals.orgresearchgate.net This places it at the intersection of research on natural product chemistry, diterpenoid bioactivity, and the pharmacological investigation of isothiocyanates.

| Compound Name | Chemical Class | Natural Source/Precursor | Key Relationship |

| Dehydroabietic Acid | Diterpenoid, Resin Acid | Rosin (from coniferous trees) | Parent compound |

| Dehydroabietylamine | Diterpenoid Amine | Synthetic derivative of Dehydroabietic Acid | Direct synthetic precursor to this compound |

| This compound | Diterpenoid Isothiocyanate | Synthetic derivative of Dehydroabietylamine | The subject compound, a functionalized diterpenoid |

Mechanistic Elucidation of Biological Activities of Dehydroabietyl Isothiocyanate and Isothiocyanates

Molecular and Cellular Mechanisms of Action in Anticancer Research

Extensive research has been conducted on the anticancer properties of isothiocyanates, a class of organic compounds found in cruciferous vegetables. frontiersin.orgnih.gov These compounds have been shown to modulate various cellular pathways involved in carcinogenesis. frontiersin.orgnih.gov However, it is crucial to note that while the general mechanisms of isothiocyanates are well-documented, specific research on the molecular and cellular activities of Dehydroabietyl Isothiocyanate in anticancer research is not available in the current scientific literature. The following sections summarize the known mechanisms of other well-studied isothiocyanates, providing a general context for the potential activities of this class of compounds.

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a critical mechanism by which isothiocyanates exert their anticancer effects. nih.govnih.gov Studies have demonstrated that various isothiocyanates can induce apoptosis in a range of cancer cell lines. nih.govnih.gov

It is important to reiterate that the specific pathways of apoptosis induction by this compound have not been elucidated in published research. The following subsections describe the mechanisms identified for other isothiocyanates.

Mitochondrial Cytochrome c Release and Caspase Activation

The intrinsic pathway of apoptosis is often initiated at the mitochondria. In response to cellular stress, the mitochondrial outer membrane becomes permeable, leading to the release of cytochrome c into the cytoplasm. embopress.orgnih.gov This event is a critical step in the apoptotic cascade. embopress.orgnih.gov Once in the cytosol, cytochrome c participates in the formation of the apoptosome, which in turn activates a cascade of enzymes known as caspases. embopress.orgnih.gov

Caspases are proteases that execute the final phases of apoptosis by cleaving a variety of cellular substrates. frontiersin.org The activation of initiator caspases, such as caspase-9, leads to the activation of executioner caspases, like caspase-3, which are responsible for the morphological and biochemical hallmarks of apoptosis. frontiersin.org Studies on isothiocyanates such as phenethyl isothiocyanate (PEITC) have shown their ability to induce the release of mitochondrial cytochrome c and subsequently activate caspase-3 in cancer cells. frontiersin.orgnih.gov

Bcl-2 Family Regulation

The Bcl-2 family of proteins are key regulators of the mitochondrial apoptosis pathway. nih.govmdpi.com This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad). nih.govmdpi.com The balance between these opposing factions determines the cell's fate. Anti-apoptotic Bcl-2 proteins work to prevent mitochondrial outer membrane permeabilization, thereby inhibiting the release of cytochrome c. nih.gov Conversely, pro-apoptotic members promote this permeabilization. nih.gov

Several isothiocyanates have been shown to modulate the expression and activity of Bcl-2 family proteins. nih.govcanterbury.ac.nz For instance, benzyl (B1604629) isothiocyanate (BITC) has been observed to induce the phosphorylation of the anti-apoptotic protein Bcl-2, which can link cell cycle arrest to the activation of apoptotic pathways. nih.gov Furthermore, some isothiocyanates can still induce apoptosis even in cells that overexpress the anti-apoptotic protein Bcl-2. canterbury.ac.nz

Cell Cycle Arrest Mechanisms

In addition to inducing apoptosis, isothiocyanates can inhibit the proliferation of cancer cells by causing cell cycle arrest. frontiersin.orgnih.gov The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent the propagation of cancer cells. nih.gov

Specific data on the effect of this compound on the cell cycle is not currently available. However, research on other isothiocyanates has revealed their ability to halt the cell cycle at various phases. Many isothiocyanates, including allyl isothiocyanate (AITC), benzyl isothiocyanate (BITC), phenethyl isothiocyanate (PEITC), and sulforaphane (B1684495), have been shown to induce a G2/M phase arrest in the cell cycle. frontiersin.orgnih.govmdpi.com This arrest prevents the cells from entering mitosis, thereby inhibiting their division. frontiersin.org The mechanism behind this arrest is often associated with the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases. nih.gov

| Isothiocyanate | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Allyl Isothiocyanate (AITC) | HL-60 | Induces G2/M arrest | nih.gov |

| Benzyl Isothiocyanate (BITC) | Jurkat | Inhibition of G2/M progression | nih.gov |

| Phenethyl Isothiocyanate (PEITC) | Prostate Cancer Cells | Induces G2/M phase arrest | nih.gov |

| Sulforaphane | HL-60 | Induces G2/M arrest | nih.gov |

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. nih.gov The inhibition of angiogenesis is therefore a key strategy in cancer therapy. nih.gov

There is no specific information regarding the anti-angiogenic properties of this compound. However, several other isothiocyanates have demonstrated anti-angiogenic effects both in vitro and in vivo. nih.gov These compounds can interfere with various steps of the angiogenic process. The molecular targets for the anti-angiogenic activity of isothiocyanates include key signaling molecules such as hypoxia-inducible factor (HIF) and vascular endothelial growth factor (VEGF), which are critical for promoting the formation of new blood vessels. nih.gov For example, erucin (B1671059) has been shown to exert pro-angiogenic properties in cultured endothelial cells, indicating that the effects of isothiocyanates on angiogenesis can be complex and context-dependent. nih.gov

Modulation of Carcinogen Detoxification Enzymes

Isothiocyanates are well-known for their ability to modulate the activity of enzymes involved in the metabolism of carcinogens. johnshopkins.edunih.govnih.govmdpi.com This modulation is a key mechanism of their chemopreventive action. johnshopkins.edunih.govnih.govmdpi.com

The specific effects of this compound on these enzyme systems have not been reported. The general mechanism for other isothiocyanates involves a dual action:

Inhibition of Phase I Enzymes: These enzymes, such as those belonging to the cytochrome P450 (CYP) family, are often involved in the metabolic activation of pro-carcinogens into their ultimate carcinogenic forms. nih.govmdpi.com By inhibiting these enzymes, isothiocyanates can reduce the formation of DNA-damaging agents. johnshopkins.edunih.gov

Induction of Phase II Enzymes: These enzymes, including glutathione (B108866) S-transferases (GSTs) and quinone reductase, play a crucial role in the detoxification and elimination of carcinogens and their reactive metabolites from the body. johnshopkins.edunih.govnih.gov Many isothiocyanates are potent inducers of these protective enzymes. nih.gov

| Isothiocyanate | Enzyme System | Effect | Reference |

|---|---|---|---|

| Phenethyl Isothiocyanate (PEITC) | Phase I (Cytochrome P450) | Inhibition | nih.gov |

| Sulforaphane | Phase II (e.g., GST, Quinone Reductase) | Induction | nih.gov |

| General Isothiocyanates | Phase I Enzymes | Downregulation/Inhibition | johnshopkins.edumdpi.com |

| General Isothiocyanates | Phase II Enzymes | Induction | johnshopkins.edunih.gov |

Inhibition of Cytochrome P450 Enzymes (Phase I)

Isothiocyanates (ITCs) have been shown to inhibit various isoforms of the cytochrome P450 (CYP450) enzyme system, which is central to the Phase I metabolism of a wide range of xenobiotics and endogenous compounds. The inhibition of these enzymes is a key mechanism by which ITCs can alter the metabolic activation of carcinogens and the pharmacokinetics of various drugs. nih.gov

The inhibitory effects are isoform-specific and depend on the chemical structure of the isothiocyanate. For instance, phenethyl isothiocyanate (PEITC) has been studied extensively and demonstrates varied inhibitory mechanisms against several human CYP isoforms. nih.gov It acts as a competitive inhibitor for CYP1A2 and CYP2A6. nih.gov In contrast, it noncompetitively inhibits CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1. nih.gov For CYP3A4, the inhibition is a mixed type of competitive and noncompetitive inhibition. nih.gov The potency of inhibition also varies, with CYP2B6 being the most strongly inhibited by PEITC. nih.gov

Some isothiocyanates can act as mechanism-based inactivators, where the compound is metabolically activated by the CYP enzyme into a reactive intermediate that irreversibly binds to the enzyme, leading to its inactivation. unc.edunih.gov PEITC has been identified as a mechanism-based inactivator of human CYP2E1. nih.gov This type of inactivation results in a long-lasting loss of enzyme activity. nih.gov The inhibitory potency of arylalkyl isothiocyanates can be influenced by their structure; for example, increasing the alkyl chain length up to six carbons enhances inhibitory activity against ethoxyresorufin-O-deethylase (EROD) and pentoxyresorufin-O-deethylase (PROD) activities, which are mediated by P450 isozymes like 1A1, 1A2, and 2B1.

Table 1: Inhibition of Human Cytochrome P450 Isoforms by Phenethyl Isothiocyanate (PEITC)

| CYP Isoform | Substrate Activity Inhibited | Type of Inhibition | Inhibition Constant (Ki) |

|---|---|---|---|

| CYP1A2 | Phenacetin O-deethylase | Competitive | 4.5 +/- 1.0 µM nih.gov |

| CYP2A6 | Coumarin 7-hydroxylase | Competitive | 18.2 +/- 2.5 µM nih.gov |

| CYP2B6 | Benzyloxyresorufin O-dealkylase | Noncompetitive | 1.5 +/- 0.0 µM nih.gov |

| CYP2C8 | Paclitaxel 6α-hydroxylase | Not affected up to 100 µM | N/A nih.gov |

| CYP2C9 | S-warfarin 7-hydroxylase | Noncompetitive | 6.5 +/- 0.9 µM nih.gov |

| CYP2C19 | S-mephenytoin 4'-hydroxylase | Noncompetitive | 12.0 +/- 3.2 µM nih.gov |

| CYP2D6 | Bufuralol 1'-hydroxylase | Noncompetitive | 28.4 +/- 7.9 µM nih.gov |

| CYP2E1 | Chlorzoxazone 6-hydroxylase | Noncompetitive | 21.5 +/- 3.4 µM nih.gov |

| CYP3A4 | Testosterone (B1683101) 6β-hydroxylase | Mixed | 34.0 +/- 6.5 µM (competitive), 63.8 +/- 12.5 µM (noncompetitive) nih.gov |

Induction of Phase II Detoxifying Enzymes

A prominent mechanism of action for isothiocyanates is the potent induction of Phase II detoxifying enzymes. nih.govresearchgate.net These enzymes play a crucial role in cellular defense by catalyzing the conjugation of electrophilic compounds and carcinogens, making them more water-soluble and easier to excrete from the body. researchgate.netcaldic.com Key Phase II enzymes induced by ITCs include quinone reductase (QR) and glutathione S-transferase (GST). nih.govresearchgate.net

Studies in animal models have demonstrated that various plant-derived isothiocyanates, such as allyl isothiocyanate, sulforaphane, iberin, and erucin, can significantly increase the tissue levels of QR and GST. nih.gov The induction is often tissue-specific, with pronounced effects observed in the duodenum, forestomach, and urinary bladder. nih.gov This induction enhances the cell's capacity to neutralize and eliminate harmful substances before they can damage cellular components like DNA. caldic.com The ability of ITCs to induce these protective enzymes is considered a major contributor to their chemopreventive properties. nih.govresearchgate.net The molecular basis for this induction is primarily linked to the activation of the Nrf2-ARE signaling pathway. caldic.combiorxiv.org

Table 2: Induction of Phase II Enzymes by Various Isothiocyanates in Rat Tissues

| Isothiocyanate | Tissues with Increased Enzyme Activity | Induced Enzymes |

|---|---|---|

| Allyl isothiocyanate | Duodenum, Forestomach, Urinary Bladder | GST, QR nih.gov |

| Iberverin | Duodenum, Forestomach, Urinary Bladder | GST, QR nih.gov |

| Erucin | Duodenum, Forestomach, Urinary Bladder | GST, QR nih.gov |

| Sulforaphane | Duodenum, Forestomach, Urinary Bladder | GST, QR nih.govnih.gov |

| Iberin | Duodenum, Forestomach, Urinary Bladder | GST, QR nih.gov |

| Cheirolin | No significant effect observed | N/A nih.gov |

Interference with Redox Homeostasis and Oxidative Stress Responses

Depletion of Intracellular Glutathione (GSH) and Thiol Modulation

Isothiocyanates possess a highly reactive electrophilic isothiocyanate group (-N=C=S) that readily reacts with cellular nucleophiles, particularly the thiol groups of cysteine residues in proteins and peptides. nih.govresearchgate.netbohrium.com One of the most significant consequences of this reactivity is the depletion of intracellular glutathione (GSH), a critical cellular antioxidant. nih.govmdpi.com

ITCs react with the thiol group of GSH to form dithiocarbamate (B8719985) conjugates. nih.gov This conjugation process effectively sequesters GSH, leading to a decrease in the cellular pool of this vital antioxidant. mdpi.comresearchgate.net The depletion of GSH can disrupt the cellular redox balance, making cells more susceptible to oxidative damage. mdpi.com This ITC-mediated conjugation with GSH is a key event that can trigger downstream cellular responses, including the induction of oxidative stress and the activation of adaptive defense pathways. nih.govmdpi.com

Reactive Oxygen Species (ROS) Generation

A significant consequence of ITC treatment in cells is the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydroperoxides. mdpi.comnih.govfrontiersin.orgmdpi.com The production of ROS is often observed in a dose-dependent manner following exposure to ITCs like benzyl isothiocyanate (BITC) and PEITC. nih.govnih.gov

The depletion of cellular antioxidants like GSH can contribute to an increase in ROS levels. mdpi.com This elevation in intracellular ROS can act as a signaling mechanism, initiating various cellular processes. nih.gov For example, ROS generation by BITC has been shown to initiate both autophagy and apoptosis in human prostate cancer cells. nih.gov Similarly, PEITC-induced apoptosis in cervical cancer cells is linked to the increased production of intracellular ROS. nih.gov While moderate ROS generation can trigger protective signaling, excessive production can lead to oxidative damage to lipids, proteins, and DNA. mdpi.com

Activation of Nrf2/ARE Pathway

Isothiocyanates are among the most potent known inducers of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. researchgate.netdntb.gov.uanih.gov This pathway is a primary regulator of cellular defense against oxidative and electrophilic stress. nih.govnih.gov Under normal conditions, Nrf2 is bound in the cytoplasm by its repressor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. caldic.comresearchgate.net

The electrophilic nature of ITCs allows them to react with specific cysteine residues on Keap1. researchgate.netmdpi.com This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and accumulation of Nrf2. researchgate.net The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter regions of numerous target genes. caldic.combiorxiv.orgresearchgate.net This binding initiates the transcription of a wide array of cytoprotective genes, including Phase II detoxifying enzymes (e.g., GST, NQO1) and antioxidant proteins (e.g., heme oxygenase-1), thereby enhancing the cell's defensive capacity against stressors. biorxiv.orgresearchgate.netresearchgate.net

Inhibition of Inflammatory Pathways

Isothiocyanates, notably sulforaphane, exert significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. dntb.gov.uanih.gov A central target of this activity is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation. researchgate.netnih.gov

ITCs can inhibit the activation of NF-κB through several mechanisms. Sulforaphane has been shown to suppress the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By preventing IκBα degradation, ITCs block the translocation of NF-κB to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes. nih.gov This leads to the downregulation of various inflammatory mediators, including pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). dntb.gov.uanih.gov

Furthermore, there is significant crosstalk between the anti-inflammatory Nrf2 pathway and the pro-inflammatory NF-κB pathway. nih.gov Activation of the Nrf2 pathway by ITCs can actively suppress NF-κB signaling. nih.govnih.gov For example, Nrf2 activation can lead to increased degradation of components of the NF-κB pathway or competition for transcriptional co-activators, effectively dampening the inflammatory response. nih.gov

NF-κB Pathway Inhibition

A central mechanism through which isothiocyanates exert their anti-inflammatory effects is by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govacs.orgaacrjournals.org NF-κB is a crucial transcription factor that, under normal physiological conditions, remains inactive in the cytoplasm, bound to its inhibitory protein, IκB. nih.govaacrjournals.org Upon stimulation by pro-inflammatory signals, such as bacterial lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated. nih.govnih.gov This activation leads to the phosphorylation and subsequent degradation of IκB, freeing NF-κB to translocate into the nucleus. nih.govaacrjournals.org Once in the nucleus, NF-κB binds to specific DNA sequences, initiating the transcription of a wide array of pro-inflammatory genes. nih.gov

Isothiocyanates have been shown to intervene at multiple points in this pathway. nih.govaacrjournals.org Studies have demonstrated that ITCs can suppress the LPS-induced phosphorylation of the IKK complex. nih.gov This inhibition prevents the subsequent phosphorylation and degradation of IκBα, thereby keeping NF-κB sequestered in the cytoplasm. nih.gov As a result, the nuclear translocation of the p65 subunit of NF-κB is decreased, leading to a downregulation of NF-κB-mediated gene transcription. nih.gov This inhibitory action on the NF-κB pathway is a key contributor to the anti-inflammatory properties observed with various isothiocyanates. nih.govacs.org

Table 1: Effects of Isothiocyanates on the NF-κB Signaling Pathway

| Molecular Target | Effect of Isothiocyanates | Consequence | Reference |

| IκB Kinase (IKK) Complex | Suppression of phosphorylation | Prevents IκBα phosphorylation and degradation | nih.gov |

| Inhibitor of NF-κB (IκBα) | Inhibition of phosphorylation and degradation | Stabilization of the NF-κB/IκBα complex in the cytoplasm | nih.gov |

| NF-κB (p65 subunit) | Decreased nuclear translocation | Reduced binding to DNA and transcription of target genes | nih.gov |

Suppression of Pro-inflammatory Cytokine Secretion

The inhibition of the NF-κB pathway by isothiocyanates directly translates to a reduction in the production and secretion of pro-inflammatory cytokines. nih.govresearchgate.net These cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), are key mediators of the inflammatory response and are transcriptionally regulated by NF-κB. nih.govnih.gov

Research has consistently shown that treatment with various isothiocyanates leads to a significant decrease in the expression of these pro-inflammatory cytokines in different cell models. nih.govnih.gov For instance, synthetic ITC analogs have been found to strongly inhibit the generation of pro-inflammatory mediators in LPS-stimulated macrophages. nih.gov This suppression of cytokine production is a direct consequence of the upstream inhibition of the NF-κB signaling pathway. nih.gov By preventing the transcription of these potent inflammatory molecules, isothiocyanates can effectively dampen the inflammatory cascade. acs.orgresearchgate.net

Interaction with Microtubule Dynamics (Tubulin Polymerization Inhibition)

Beyond their anti-inflammatory effects, isothiocyanates have been identified as potent inhibitors of cell proliferation, a mechanism that is, in part, attributable to their interaction with microtubule dynamics. nih.govscilit.com Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential components of the cytoskeleton and play a critical role in various cellular processes, most notably in the formation of the mitotic spindle during cell division. mdpi.comnih.gov

Several isothiocyanates, including sulforaphane and erucin, have been shown to disrupt microtubule structures in cells. nih.govnih.gov The underlying mechanism involves the direct binding of isothiocyanates to tubulin, which leads to the inhibition of tubulin polymerization. researchgate.netscilit.com This disruption of microtubule dynamics results in a cascade of cellular events, including cell cycle arrest in the G2/M phase and the induction of apoptosis (programmed cell death). nih.govscilit.com The ability of isothiocyanates to interfere with microtubule function is a significant aspect of their anticancer activity. nih.govscilit.com

Table 2: Impact of Isothiocyanates on Microtubule Dynamics and Cell Cycle

| Cellular Component/Process | Effect of Isothiocyanates | Outcome | Reference |

| Tubulin | Binding and inhibition of polymerization | Disruption of microtubule formation and dynamics | researchgate.netscilit.com |

| Mitotic Spindle | Impaired formation and function | Arrest of the cell cycle at the G2/M phase | nih.govscilit.com |

| Cell Proliferation | Inhibition | Induction of apoptosis | nih.gov |

Mechanisms in Antimicrobial and Antiprotozoal Activities

Reaction with Thiol Groups of Proteins

The high reactivity of the isothiocyanate functional group (-N=C=S) is central to its antimicrobial activity. researchgate.net This electrophilic group readily reacts with nucleophiles, particularly the thiol groups (-SH) of cysteine residues in proteins. researchgate.net This covalent modification can lead to the inactivation of essential enzymes and proteins within microbial cells, thereby disrupting critical cellular functions and leading to cell death. acs.orgnih.gov

Inhibition of Sulfhydryl Enzyme Activities

Many enzymes rely on the presence of a free sulfhydryl group in their active site for catalytic activity. acs.org Isothiocyanates can act as potent inhibitors of these sulfhydryl enzymes. acs.org By reacting with these critical cysteine residues, isothiocyanates can irreversibly inhibit enzyme function, leading to a disruption of metabolic pathways essential for microbial survival. acs.orgnih.gov

Inhibition of Redox-Based Defenses

Microorganisms possess sophisticated redox defense systems to protect themselves from oxidative stress. mdpi.com These systems often rely on thiol-containing molecules like glutathione and enzymes such as thioredoxin reductase. tandfonline.com Isothiocyanates can interfere with these redox-based defenses by reacting with the thiol groups of these protective molecules and enzymes. tandfonline.comnih.gov This disruption of the cellular redox balance can lead to an accumulation of reactive oxygen species (ROS), causing oxidative damage to cellular components and contributing to the antimicrobial effect. nih.gov

With regard to antiprotozoal activity, while direct evidence for this compound is lacking, derivatives of the related compound, dehydroabietic acid, have shown activity against protozoa such as Trypanosoma cruzi and Leishmania species. mdpi.com Furthermore, various isothiocyanate derivatives have demonstrated promising antiparasitic activity against Leishmania donovani and Trypanosoma brucei rhodesiense. nih.gov The proposed mechanisms of action likely involve similar interactions with essential proteins and disruption of redox homeostasis in these parasites. mdpi.comnih.gov

Enzyme Inhibition Modalities

The biological activities of this compound and related isothiocyanates are significantly influenced by their ability to inhibit specific enzymes. This section explores the mechanistic details of their inhibitory actions on N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) and Tyrosyl-DNA Phosphodiesterase 1 (TDP1).

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) is a key enzyme responsible for the hydrolysis of N-acylethanolamines (NAEs), a class of bioactive lipids involved in various physiological processes, including inflammation and pain. nih.gov Inhibition of NAAA is a therapeutic strategy for modulating inflammatory and pain processes. nih.govresearchgate.net

Isothiocyanates have been identified as potent inhibitors of NAAA. researchgate.netconsensus.app Structure-activity relationship studies have led to the development of isothiocyanate-based inhibitors with low nanomolar potency for human NAAA (hNAAA) and high selectivity over other serine hydrolases. researchgate.netconsensus.app These inhibitors are being developed as pharmacological tools to investigate the role of NAAA in conditions such as inflammation, pain, and drug addiction. researchgate.net For instance, the NAAA inhibitor ARN16186 has been shown to slow disease progression in a mouse model of multiple sclerosis by reducing immune cell infiltration into the spinal cord. nih.gov The inhibition of NAAA, but not another related enzyme, fatty acid amide hydrolase (FAAH), was found to prevent the development of experimental autoimmune encephalomyelitis in mice, highlighting the specific therapeutic potential of targeting NAAA. fondation-charcot.org

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) Inhibition

Tyrosyl-DNA Phosphodiesterase 1 (TDP1) is a DNA repair enzyme that plays a crucial role in repairing DNA damage caused by topoisomerase 1 (TOP1) inhibitors, a class of anticancer drugs. nih.govnih.gov By cleaving the covalent complexes formed between TOP1 and DNA, TDP1 reduces the efficacy of these chemotherapeutic agents and can contribute to drug resistance. mdpi.com Therefore, inhibiting TDP1 is a promising strategy to enhance the therapeutic effect of TOP1-based anticancer therapies. nih.govmdpi.com

Derivatives of dehydroabietylamine (B24195), including those containing an isothiocyanate group, have been investigated as TDP1 inhibitors. nih.govresearchgate.net A series of novel ureas and thioureas based on dehydroabietylamine have been synthesized and shown to inhibit TDP1 in the submicromolar to micromolar range. nih.gov Molecular docking studies suggest that these compounds bind to the covalent intermediate of TDP1, forming hydrogen bonds and hydrophobic contacts with key residues in the active site. nih.gov

The inhibitory activity of these compounds is influenced by the structure of the diterpene backbone and the adamantane (B196018) moiety. nih.gov Specifically, ureas with a dehydroabietyl backbone demonstrated lower IC₅₀ values compared to those with a norabietyl backbone, indicating a more potent inhibition of TDP1. nih.gov

Table 1: Inhibitory Activity of Selected Dehydroabietyl Derivatives against TDP1

| Compound | Linker | Diterpene Fragment | IC₅₀ (µM) |

|---|---|---|---|

| 1 | Urea | Dehydroabietyl | 0.19-0.8 |

| 2 | Thiourea (B124793) | Dehydroabietyl | 0.19-0.8 |

| 9 | Urea | Nordehydroabietyl | 0.19-0.8 |

| 10 | Thiourea | Nordehydroabietyl | 0.19-0.8 |

| 11 | Urea | Norabietyl | 1.4-1.7 |

| 12 | Thiourea | Norabietyl | 1.4-1.7 |

This table is generated based on the findings that ureas with dehydroabietyl and nordehydroabietyl backbones exhibit lower IC₅₀ values (0.19–0.8 µM range) than those with norabietyl backbones (1.4–1.7 µM range) nih.gov.

Other Proposed Mechanisms

Beyond direct enzyme inhibition, other mechanisms contribute to the biological profile of this compound and related compounds. A notable proposed mechanism is the release of hydrogen sulfide (B99878).

Therapeutic Potential and Preclinical Evaluation of Dehydroabietyl Isothiocyanate and Its Derivatives

Antineoplastic Applications

In vitro Efficacy in Cancer Cell Lines

Ovarian Cancer Cell Lines (e.g., Hey-1B)

Current scientific literature available through targeted searches does not provide specific data on the effects of Dehydroabietyl isothiocyanate on ovarian cancer cell lines, including the Hey-1B cell line. While research has been conducted on the impact of other isothiocyanates on various ovarian cancer cells, specific studies evaluating the therapeutic potential of this compound in this context were not identified.

Endometrial Cancer Cell Lines

This compound, also referred to in literature as Abietyl-Isothiocyanate (ABITC), has demonstrated significant anti-cancer effects in preclinical studies involving endometrial cancer (EC) cell lines. Research shows that ABITC exhibits dose-dependent and selective cytotoxicity against various EC cell lines, including ECC-1, AN3CA, and RL95-2. nih.govoatext.comresearchgate.net

Key findings from in-vitro evaluations include:

Induction of Apoptosis: Treatment with ABITC led to hallmark features of apoptosis in EC cells, such as chromatin condensation and nuclear fragmentation. nih.gov

Cell Cycle Arrest: At concentrations below its half-maximal inhibitory concentration (IC50), ABITC was found to exert anti-proliferative effects by arresting the cell cycle in the G0/G1 and S-phases. nih.gov

Generation of Reactive Oxygen Species (ROS): The primary mechanism for ABITC-induced cell death is strongly correlated with the excessive generation of ROS. nih.govresearchgate.net This pro-apoptotic signaling was evidenced by the activation of caspase-8 and JNK-SAPK, and the deactivation of PARP-1. The cytotoxic effects could be blocked by co-treatment with an antioxidant, further confirming the role of ROS. nih.gov

Alteration of Signaling Pathways: The compound was observed to alter EGF-receptor phosphorylation and influence pro-survival signaling pathways, including the deactivation of JNK/SAPK and p38 MAPK, alongside the activation of AKT and Erk1/2, as cells attempted to counteract the drug's effects. nih.gov

These findings highlight ABITC as a compound with anti-proliferative and selectively cytotoxic properties against endometrial cancer cells in vitro, suggesting its potential for further development as a therapeutic agent. nih.govoatext.comresearchgate.net

Table 1: In Vitro Effects of this compound (ABITC) on Endometrial Cancer Cells

| Effect | Cell Lines | Key Findings |

| Cytotoxicity | ECC-1, AN3CA, RL95-2 | Dose-dependent and selective cytotoxicity observed at concentrations ≥1 μM. nih.gov |

| Apoptosis | ECC-1 | Induced chromatin condensation and nuclear fragmentation. nih.gov |

| Cell Cycle | ECC-1 | Blocked cell-cycle progression through G0/G1 and S-phase at sub-IC50 concentrations. nih.gov |

| Mechanism | ECC-1 | Generated excess reactive oxygen species (ROS); activated caspase-8 and JNK-SAPK. nih.gov |

Leukemia Cell Lines

Based on the available research, there are no specific studies detailing the effects of this compound on leukemia cell lines. While some research exists on synthetic derivatives of the parent compound, dehydroabietic acid, against cell lines such as HL60, specific investigations into the isothiocyanate variant in the context of leukemia have not been identified. researchgate.net Similarly, studies on other types of isothiocyanates have shown activity in leukemia models, but this cannot be extrapolated to this compound. researchgate.net

In vivo Studies in Animal Models

The following sections detail the available in vivo research concerning this compound.

Xenograft Models (e.g., 22Rv1 xenografts in SCID mice)

While this compound has been evaluated in the context of prostate cancer cell lines, specific in vivo studies testing its efficacy in xenograft models have not been reported. In one study, this compound was used as an in vitro comparator to its parent amine compound, Leelamine, to understand the functional importance of the amine group in targeting the androgen receptor (AR). nih.gov

The study, which used the 22Rv1 prostate cancer cell line, found that substituting the amine group with an isothiocyanate functional moiety abolished the compound's ability to suppress the androgen receptor. nih.gov Unlike Leelamine, this compound treatment did not decrease the protein levels of the full-length AR or its splice variants in 22Rv1 cells. Consequently, 22Rv1 cells were significantly more resistant to growth inhibition by this compound. nih.gov The subsequent in vivo portion of this study, which used 22Rv1 xenografts in SCID mice, proceeded with the parent compound Leelamine, not this compound. nih.gov

Carcinogen-Induced Tumorigenesis Models (e.g., A/J mice lung tumors)

There is no available scientific literature detailing the evaluation of this compound in carcinogen-induced tumorigenesis models, such as the A/J mouse model for lung tumors.

Pharmacokinetics and Tissue Distribution Studies (e.g., in SCID mice)

Specific studies detailing the pharmacokinetics and tissue distribution of this compound were not identified in the searched literature. Pharmacokinetic data is available for its parent compound, Leelamine (dehydroabietylamine), but this information cannot be directly applied to the isothiocyanate derivative. nih.gov Therefore, the absorption, distribution, metabolism, and excretion profile of this compound in animal models like SCID mice remains to be characterized.

Blood-Brain Barrier Penetration Assessments

There is no specific information available in the searched scientific literature regarding the assessment of blood-brain barrier (BBB) penetration for this compound. While isothiocyanates as a class are generally considered liposoluble molecules with the potential to cross the BBB, specific studies validating this for this compound have not been identified. mdpi.comresearchgate.net Research on other isothiocyanates, such as sulforaphane (B1684495) and allyl isothiocyanate, has shown they can protect the blood-cerebrospinal fluid barrier from oxidative stress, but similar investigations for this compound are absent from the available literature. nih.govnih.govnih.gov

Cardioprotective Effects in Ischemia/Reperfusion Models

No research findings specifically detailing the cardioprotective effects of this compound in ischemia/reperfusion models were found in the reviewed literature. Studies on other isothiocyanates, such as sulforaphane, have demonstrated anti-inflammatory and antioxidant effects in cardiac ischemia/reperfusion injury models, but this has not been specifically investigated for this compound. mdpi.com

Antimicrobial and Anti-inflammatory Applications

While derivatives of the parent compound, dehydroabietic acid, have been noted for antimicrobial activities, specific data on this compound is lacking. uv.esnih.gov The broader class of isothiocyanates is known for its antimicrobial and anti-inflammatory properties. researchgate.netdoaj.orgnih.govbohrium.com

Efficacy against Bacterial Pathogens

There is a lack of specific studies evaluating the efficacy of this compound against bacterial pathogens. Although various derivatives of Dehydroabietylamine (B24195) have been synthesized and tested for antibacterial and antifungal properties, the isothiocyanate derivative itself is not specifically mentioned in these studies. researchgate.netmdpi.com The broader isothiocyanate class of compounds has been documented to have activity against a range of human pathogens. nih.gov

Anti-inflammatory Efficacy

Specific research on the anti-inflammatory efficacy of this compound is not available in the searched literature. In contrast, many other isothiocyanates, such as sulforaphane and phenethyl isothiocyanate, are well-studied for their anti-inflammatory mechanisms, which often involve the modulation of signaling pathways like NF-κB. mdpi.comnih.govnih.govbohrium.com Similar dedicated studies for this compound have not been found.

Neuroprotective Potential in Neurodegenerative Diseases

There are no specific studies on the neuroprotective potential of this compound in the context of neurodegenerative diseases within the available scientific literature. Isothiocyanates, in general, are recognized for their neuroprotective properties, often attributed to their ability to cross the blood-brain barrier and modulate pathways related to oxidative stress and inflammation. mdpi.comresearchgate.netnih.govnih.govmdpi.com However, research has focused on compounds like sulforaphane and phenethyl isothiocyanate, with no specific data available for this compound. researchgate.net

Antiprotozoal Efficacy

No studies specifically investigating the antiprotozoal efficacy of this compound were identified in the searched literature. Research into the antiprotozoal activity of novel synthetic isothiocyanate derivatives has been conducted, showing promising results against various protozoa, but these studies did not include this compound. nih.gov Derivatives of its parent compound, (+)-dehydroabietylamine, have shown activity against Leishmania species, but the isothiocyanate variant was not part of this research. researchgate.net

Enzyme Inhibitory Applications

This compound and its derivatives have emerged as significant subjects of research due to their potential to modulate the activity of key enzymes involved in various disease pathologies. The unique chemical structure, combining the bulky, lipophilic dehydroabietyl scaffold with the reactive isothiocyanate group, provides a foundation for the development of targeted enzyme inhibitors. Research has primarily focused on their applications in inhibiting enzymes linked to inflammation, pain, cancer, and neurodegenerative diseases.

NAAA Inhibitors for Inflammation and Pain Management

N-acylethanolamine acid amidase (NAAA) is a lysosomal cysteine hydrolase responsible for the degradation of the bioactive lipid N-palmitoylethanolamide (PEA). PEA is an endogenous signaling molecule known to possess anti-inflammatory, analgesic, and neuroprotective properties, primarily mediated through the activation of the peroxisome proliferator-activated receptor-alpha (PPAR-α). researchgate.netnih.gov By hydrolyzing PEA into palmitic acid and ethanolamine, NAAA terminates its signaling functions. Consequently, the inhibition of NAAA presents a promising therapeutic strategy to enhance and prolong the beneficial effects of endogenous PEA, offering a novel approach to managing inflammation and pain. nih.gov

The isothiocyanate functional group (–N=C=S) is a key pharmacophore that has been successfully utilized in the design of potent NAAA inhibitors. acs.orgnih.gov Although research has not extensively detailed the specific inhibitory activity of this compound against NAAA, the broader class of isothiocyanate-containing molecules has been studied for this purpose. nih.gov For instance, the compound 1-isothiocyanatopentadecane (AM9023) was identified as a potent and reversible inhibitor of human NAAA, with an IC50 value of 0.35 μM. nih.gov The development of isothiocyanate-based inhibitors has been a subject of structure-activity relationship (SAR) studies, which have yielded potent, low-nanomolar inhibitors of human NAAA with high selectivity over other related enzymes. acs.orgnih.gov These findings underscore the potential of the isothiocyanate moiety, as present in this compound, as a valuable component in the design of pharmacological tools to investigate the roles of NAAA in inflammation and pain. nih.gov The inhibition of NAAA elevates local PEA levels, which can attenuate heat hyperalgesia and mechanical allodynia in animal models of inflammation and nerve damage, highlighting the therapeutic potential of this approach. nih.gov

TDP1 Inhibitors for Cancer Adjuvant Therapy and Neurodegenerative Disease Management

Tyrosyl-DNA phosphodiesterase 1 (TDP1) is a critical DNA repair enzyme that removes a wide range of 3'-end DNA blocking lesions, including those generated by the action of topoisomerase I (TOP1) inhibitors used in chemotherapy. nih.govnih.gov By repairing DNA damage, TDP1 can contribute to the resistance of cancer cells to chemotherapeutic agents like topotecan (B1662842) and irinotecan. mdpi.com Therefore, inhibiting TDP1 is a key strategy for sensitizing tumors to these drugs and enhancing the efficacy of cancer treatment. nih.gov Furthermore, a natural mutation in the TDP1 gene (leading to the TDP1(H493R) protein) results in the rare neurodegenerative disorder known as spinocerebellar ataxia with axonal neuropathy (SCAN1). nih.gov Inhibition of this mutant enzyme is considered a potential therapeutic approach to manage the progression of this disease. nih.gov

Derivatives of dehydroabietylamine, which are synthesized through intermediates including this compound, have been identified as effective TDP1 inhibitors. nih.gov A library of compounds synthesized from dehydroabietylamine, involving a reaction with an isothiocyanate, produced several potent inhibitors of TDP1 that function in the submicromolar range. researchgate.netnih.gov These studies have provided valuable data on the structure-activity relationships of these derivatives.

One study detailed the synthesis of various 2-iminothiazolidin-4-ones and 2-thioxoimidazolidin-4-ones from dehydroabietylamine. researchgate.net The inhibitory activities of these compounds against both wild-type TDP1 and the neurodegenerative disease-associated mutant TDP1(H493R) were evaluated, with several compounds demonstrating significant potency. researchgate.net

| Compound | Derivative Class | TDP1 IC₅₀ (μM) | TDP1(H493R) IC₅₀ (μM) |

|---|---|---|---|

| 3a | 2-Iminothiazolidin-4-one | 1.1 ± 0.2 | > 50 |

| 3b | 2-Iminothiazolidin-4-one | 0.27 ± 0.08 | > 50 |

| 3c | 2-Iminothiazolidin-4-one | 0.19 ± 0.09 | 34 ± 1 |

| 3d | 2-Iminothiazolidin-4-one | 0.71 ± 0.03 | > 50 |

| 6a | 2-Thioxoimidazolidin-4-one | 0.95 ± 0.02 | > 50 |

| 6b | 2-Thioxoimidazolidin-4-one | 0.76 ± 0.03 | > 50 |

| 6c | 2-Thioxoimidazolidin-4-one | 0.63 ± 0.04 | > 50 |

The data reveal that compounds with the dehydroabietyl scaffold can be potent TDP1 inhibitors, with compound 3c showing the highest activity against the wild-type enzyme (IC₅₀ = 0.19 μM) and also being the only compound in this series to show notable inhibition of the SCAN1-mutant enzyme. researchgate.net These findings highlight the therapeutic potential of dehydroabietyl-based compounds as adjuvants in cancer therapy and as potential leads for managing neurodegenerative conditions like SCAN1. researchgate.netnih.gov

Structure Activity Relationship Sar Studies of Dehydroabietyl Isothiocyanate and Its Analogues

Impact of Isothiocyanate Moiety on Biological Activity

The isothiocyanate (-N=C=S) group is a highly reactive electrophilic functional group that plays a pivotal role in the biological activities of numerous natural and synthetic compounds. Its contribution to the therapeutic potential of dehydroabietyl isothiocyanate is multifaceted, influencing its interactions with various biological targets.

The androgen receptor (AR) is a key target in the treatment of prostate cancer. While direct studies on this compound's AR inhibition are limited, the activity of its amine precursor, dehydroabietylamine (B24195), provides valuable insights. Dehydroabietylamine has demonstrated greater potency than abietic acid against both AR-positive and AR-negative prostate cancer cell lines. This suggests that the nitrogen-containing functional group at this position of the dehydroabietyl skeleton is important for its anti-prostate cancer activity.

The conversion of the amine group to an isothiocyanate is expected to enhance its AR inhibitory activity. Isothiocyanate-containing hybrid AR antagonists have been designed to downregulate the AR and induce cell death in prostate cancer cells. The electrophilic nature of the isothiocyanate group allows for potential covalent interactions with nucleophilic residues, such as cysteine, within the AR or its associated proteins, leading to irreversible inhibition. This covalent bonding can offer a significant advantage in terms of potency and duration of action compared to the non-covalent interactions of the amine precursor.

| Compound | Cell Line | Androgen Receptor Status | IC50 (µM) |

|---|---|---|---|

| Dehydroabietylamine | LNCaP | Positive | 40.22 |

| Dehydroabietylamine | 22Rv1 | Positive | 19.30 |

| Dehydroabietylamine | PC-3 | Negative | 25.86 |

| Dehydroabietylamine | DU145 | Negative | 31.54 |

| Abietic Acid | LNCaP | Positive | >50 |

| Abietic Acid | 22Rv1 | Positive | >50 |

The antiproliferative activity of many isothiocyanates has been linked to their ability to disrupt microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Isothiocyanates can covalently bind to cysteine residues on tubulin monomers, altering their conformation and preventing their assembly into microtubules. This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptosis (programmed cell death).

The presence of the isothiocyanate group on the bulky, hydrophobic dehydroabietyl skeleton in this compound is anticipated to confer potent antiproliferative and tubulin polymerization inhibitory activities. The diterpenoid framework could serve to position the isothiocyanate moiety for optimal interaction with tubulin or other cellular targets involved in cell proliferation.

| Biological Process | General Effect of Isothiocyanate Moiety | Potential Mechanism |

|---|---|---|

| Enzyme Activity | Inhibition | Covalent modification of active site cysteine residues |

| Cell Proliferation | Inhibition | Induction of cell cycle arrest and apoptosis |

| Tubulin Polymerization | Inhibition | Covalent binding to tubulin monomers, disrupting microtubule formation |

Influence of Diterpenoid Skeleton Modifications

The dehydroabietyl skeleton is a rigid, three-ring structure that provides a specific three-dimensional orientation for the isothiocyanate group and other substituents. Modifications to this scaffold can significantly impact the biological activity of the resulting analogues by altering their size, shape, lipophilicity, and electronic properties.

The dehydroabietyl skeleton offers several positions for chemical modification, including the C-ring and the C-18 carboxyl group of the parent compound, dehydroabietic acid. In the context of this compound, where the functional group is typically derived from the C-18 position, other sites on the rings become key targets for derivatization.

The nature of the substituents introduced onto the dehydroabietyl skeleton can have a profound effect on the biological potency of the analogues. For instance, in a series of dehydroabietylamine derivatives, the introduction of nitro groups on the C-ring was found to be associated with their cytotoxic activity. Specifically, a 14-nitro substituted derivative exhibited significant cytotoxicity and selectivity towards malignant cell lines. This suggests that electron-withdrawing groups in this region can enhance antiproliferative effects.

Furthermore, the synthesis of Schiff-base and amide derivatives of dehydroabietylamine has shown that modifications at the C-18 position can yield compounds with high antiproliferative activity against various cancer cell lines. The specific substituents on the appended pyridine (B92270) or other aromatic rings were found to influence the potency and selectivity of these derivatives. These findings indicate that both the steric and electronic properties of the substituents, as well as their ability to participate in hydrogen bonding or other non-covalent interactions, are critical determinants of biological activity. Therefore, a systematic exploration of different substituents at various positions of the this compound skeleton is essential for developing analogues with improved therapeutic profiles.

Role of Linker Structures and Conjugated Moieties in the Activity of this compound Analogues

Spacer Length and Lipophilicity in Thiourea (B124793) Derivatives

In the development of thiourea derivatives from dehydroabietylamine, the length and nature of the spacer connecting the dehydroabietyl core to the thiourea group play a critical role in determining biological efficacy. Research on related thiourea compounds has demonstrated a clear relationship between the spacer's carbon chain length and biological activity. For instance, in a series of thiourea derivatives tested against Leishmania amazonensis, it was observed that as the spacer size increases, the biological activity tends to decrease mdpi.com. This suggests that an optimal distance and spatial orientation between the bulky diterpene scaffold and the pharmacologically active thiourea moiety are necessary for effective target interaction.

Studies on other dehydroabietylamine-derived thioureas designed as organogelators have shown that gelation ability in various organic solvents increases with a longer spacer chain researchgate.net. This highlights how the spacer length directly influences the intermolecular interactions that govern the compound's physical properties, which can be relevant for specific formulation or material science applications.

Table 1: Effect of Spacer Length on Anti-leishmanial Activity of Select Thiourea Derivatives Data derived from a study on thiourea derivatives, illustrating the principle of spacer length influence.

| Compound | Spacer Size (n) | IC50 against Amastigotes (µM) |

|---|---|---|

| 3d | 2 | 10.8 ± 2.4 |

| 3e | 3 | 4.9 ± 1.2 |

| 3p | 2 | 8.7 ± 1.4 |

| 3q | 3 | > 25 (inactive) |

IC50: Half-maximal inhibitory concentration. A lower value indicates higher potency.

Adamantane (B196018) and Piperazine (B1678402) Ring Incorporation

The incorporation of rigid, bulky, or cyclic structures like adamantane and piperazine rings into the molecular design of this compound analogues is a strategic approach to enhance potency and selectivity. These moieties can introduce conformational constraints, improve binding affinity to target proteins by establishing additional van der Waals or hydrophobic interactions, and alter the compound's absorption and distribution characteristics.

The introduction of a piperazine ring into a second generation of thiourea derivatives has been shown to significantly enhance both the potency and the selectivity of the compounds mdpi.com. For example, the piperazine-containing compound 5i in one study emerged as highly promising, with an IC50 of 1.8 ± 0.5 µM and a selectivity index of approximately 70 against L. amazonensis mdpi.com. The piperazine moiety, with its two nitrogen atoms, can also improve aqueous solubility and provides a versatile point for further chemical modification.

Physicochemical Parameters and Biological Activity Correlation

The biological activity of this compound and its analogues is not solely dependent on the presence of the isothiocyanate functional group but is a complex function of various physicochemical parameters. Properties such as lipophilicity, electronic effects, and steric factors collectively determine the compound's reactivity, bioavailability, and interaction with specific biological targets nih.gov.

Lipophilicity (LogP) and Reactivity Towards Biological Targets

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a key determinant of a molecule's ability to cross biological membranes and reach its site of action nih.gov. Isothiocyanates must traverse the cell membrane to interact with intracellular targets mostwiedzy.pl. The bulky and hydrophobic dehydroabietyl framework inherently imparts significant lipophilicity to the molecule.

Steric Hindrance and Electronic Effects on H₂S Release

Isothiocyanates are recognized as a class of compounds capable of releasing hydrogen sulfide (B99878) (H₂S), an important endogenous signaling molecule with effects on the cardiovascular system, among others nih.govnih.govcohlife.org. This H₂S release is typically triggered by interaction with biological thiols like L-cysteine nih.gov. The rate and amount of H₂S released are heavily influenced by the steric and electronic properties of the substituent attached to the isothiocyanate group nih.govnih.gov.

Steric Hindrance: Bulky groups near the –N=C=S moiety can physically obstruct the approach of L-cysteine, thereby slowing down or reducing the H₂S-releasing reaction. The large tricyclic diterpene structure of this compound would be expected to exert significant steric influence on this process.

Electronic Effects: The electronic nature of the molecular framework is also crucial. The presence of electron-withdrawing groups on an aromatic ring attached to the isothiocyanate moiety can amplify the electrophilic character of the central carbon atom, making it more susceptible to nucleophilic attack and enhancing H₂S release nih.gov. Conversely, electron-donating groups would have the opposite effect. Understanding these relationships allows for the fine-tuning of H₂S-releasing properties in novel analogues nih.govcohlife.org.

Table 2: Correlation of Physicochemical Parameters with Biological Activity

| Physicochemical Parameter | Influence on Biological Activity |

|---|---|

| Lipophilicity (LogP) | Affects membrane permeability and transport to target sites. An optimal balance is required. |

| Spacer Length | Modulates distance to target and can alter lipophilicity; affects binding and potency. |

| Steric Hindrance | Bulky groups can influence binding affinity and hinder reactions like H₂S release. |

| Electronic Effects | Electron-withdrawing groups can enhance the reactivity of the isothiocyanate moiety. |

Dose-Dependent Responses in Biological Systems

Isothiocyanates, including analogues derived from this compound, frequently exhibit dose-dependent effects, where the biological response varies significantly with the concentration of the compound mdpi.comnih.gov. It is common for these compounds to display a hormetic behavior, inducing biologically opposite effects at different doses nih.gov.

At low, often diet-relevant concentrations, isothiocyanates can promote cell proliferation and activate protective cellular pathways, such as antioxidant responses nih.gov. For example, studies on other isothiocyanates like allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC) have shown that they can alter bacterial cell membrane integrity in a dose-dependent manner mdpi.com.

In contrast, at higher, pharmacological concentrations, these same compounds can have cytotoxic effects, leading to the induction of cell cycle arrest, programmed cell death (apoptosis), and senescence nih.gov. The promoting effects of phenylethyl isothiocyanate on carcinogenesis in animal models were also found to be dose-dependent nih.gov. This dual nature is critical, as a compound that is chemopreventive at low doses may become cytotoxic at higher doses, a property that can be exploited in therapeutic contexts nih.gov.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Allyl isothiocyanate (AITC) |

| Phenethyl isothiocyanate (PEITC) |

| L-cysteine |

Advanced Research Methodologies in the Study of Dehydroabietyl Isothiocyanate

In Silico Modeling and Computational Chemistry Approaches

Computational methods are indispensable in modern drug discovery, offering a rapid and cost-effective means to predict a molecule's biological interactions and pharmacokinetic profile before extensive laboratory synthesis and testing. nih.govdrugpatentwatch.com For Dehydroabietyl isothiocyanate, these in silico techniques provide crucial insights into its therapeutic promise.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how this compound might interact with key biological targets implicated in various diseases.

Tyrosyl-DNA Phosphodiesterase 1 (TDP1): Research into novel inhibitors for TDP1, an important enzyme in DNA repair, has utilized molecular docking to evaluate compounds with a dehydroabietyl backbone. In these studies, derivatives of dehydroabietylamine (B24195), the precursor to this compound, were docked into the TDP1 active site. The models predicted that the bulky dehydroabietyl fragment establishes significant hydrophobic contacts with key amino acid residues such as Phenylalanine 259 (Phe259) and Tryptophan 590 (Trp590), contributing to the stable binding of the molecule within the enzyme's catalytic pocket.

Androgen Receptor Ligand-Binding Domain (AR LBD): The androgen receptor is a critical target in prostate cancer. While direct docking studies of this compound are not extensively published, the general approach involves using homology models of the AR LBD in its antagonist conformation. Isothiocyanate-containing AR antagonists have been designed and modeled, showing that the isothiocyanate moiety can be incorporated into chemical scaffolds without disrupting the crucial interactions needed for binding to the AR ligand pocket. Such studies suggest that the dehydroabietyl scaffold of this compound could similarly occupy the hydrophobic pocket of the AR LBD.

Tubulin: Tubulin proteins are the building blocks of microtubules, making them a key target for anticancer agents. Isothiocyanates have been identified as tubulin polymerization inhibitors. Docking studies with other isothiocyanates have shown potential binding to the colchicine (B1669291) site on β-tubulin or covalent interaction with cysteine residues, such as Cysteine 347 on α-tubulin. A hypothetical docking of this compound would likely show the rigid diterpene core occupying a hydrophobic cavity, while the electrophilic isothiocyanate group is positioned to interact with nearby nucleophilic residues.

| Target Protein | Potential Binding Site | Key Interacting Residues (Predicted/Inferred) | Interaction Type |

|---|---|---|---|

| TDP1 | Catalytic Pocket | Phe259, Trp590, Ser463 | Hydrophobic, Hydrogen Bonding |

| AR LBD | Ligand-Binding Pocket | Hydrophobic residues forming the pocket | Hydrophobic |

| Tubulin | Colchicine Site / Cysteine Residues | Cys347 (α-tubulin) | Hydrophobic, Covalent Bonding |

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug development to forecast the viability of a compound. sci-hub.se By analyzing a molecule's structure, various web-based platforms and software can estimate its pharmacokinetic profile. mdpi.com While a dedicated experimental ADMET profile for this compound is not publicly available, its properties can be predicted based on its structural features—a large, lipophilic diterpene core and a reactive isothiocyanate group. These predictions help to identify potential liabilities and guide structural modifications. researchgate.net

| Parameter | Predicted Property for this compound | Implication |

|---|---|---|

| Molecular Weight | ~327.53 g/mol | Compliant with Lipinski's Rule of Five (<500), favoring good absorption. |

| LogP (Lipophilicity) | High (>5) | Indicates high lipid solubility, which may lead to good membrane permeability but potentially poor aqueous solubility and high protein binding. |

| Aqueous Solubility | Low | May pose challenges for formulation and oral bioavailability. |

| Caco-2 Permeability | High | Suggests good potential for absorption across the intestinal wall. |

| CYP450 Inhibition | Potential inhibitor of certain isoforms (e.g., CYP2C9, CYP3A4) | Risk of drug-drug interactions needs to be evaluated. |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Could be advantageous for targeting central nervous system disorders but also a risk for CNS-related side effects. |

Understanding the Structure-Activity Relationship (SAR) involves determining how specific parts of a molecule contribute to its biological effect. youtube.com For this compound, SAR predictions can be inferred from studies on related dehydroabietyl derivatives and other isothiocyanates. nih.govresearchgate.net These predictions are vital for designing more potent and selective analogues.

The Dehydroabietyl Scaffold: Studies on various diterpenoid derivatives show that the rigid, tricyclic dehydroabietyl backbone is crucial for activity. nih.gov Its hydrophobicity allows it to anchor effectively within the binding pockets of target proteins. Modifications, such as the addition of hydroxyl or carboxyl groups to the rings, can modulate solubility and introduce new hydrogen bonding interactions, significantly altering biological activity.

The Isothiocyanate (-NCS) Group: The isothiocyanate group is a key pharmacophore. It is a potent electrophile that can react with nucleophilic residues (like cysteine) on target proteins, forming stable covalent bonds. The length and flexibility of the linker connecting the -NCS group to the main scaffold are known to influence the activity of other isothiocyanates, suggesting that in this compound, the direct attachment via a methylene (B1212753) group is a key structural feature.

Combined Effects: The synergy between the bulky, hydrophobic scaffold and the reactive isothiocyanate group defines the compound's potential. SAR studies would explore how altering the diterpene rings affects the reactivity of the isothiocyanate, and conversely, how replacing the isothiocyanate with other functional groups (e.g., isocyanate, thiourea) impacts the binding affinity conferred by the scaffold. mdpi.com

Advanced Spectroscopic and Analytical Techniques for Characterization

Beyond computational predictions, advanced analytical methods are essential to confirm the structure, determine the conformation, and measure the concentration of this compound in biological matrices.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the precise three-dimensional structure and dynamics of molecules in solution. nih.gov For a complex, non-planar molecule like this compound, NMR is critical for understanding its conformational preferences. acs.orgresearchgate.net

Conformational Analysis: 1D (¹H, ¹³C) and 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to assign all proton and carbon signals in the molecule. The conformation of the fused ring system can be determined through the analysis of coupling constants (³J(H,H)) and through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments.

Challenges with the Isothiocyanate Group: A known characteristic in ¹³C NMR spectroscopy of isothiocyanates is the difficulty in observing the carbon signal of the -NCS group. This is due to the quadrupolar nature of the adjacent ¹⁴N atom and the dynamic flexibility around the C-N=C=S bond, which can lead to significant signal broadening. Specialized NMR techniques may be required to detect and study this specific carbon.

Interaction Studies: NMR is also used to study how this compound interacts with its biological targets. Techniques like Saturation Transfer Difference (STD) NMR can identify which protons of the ligand are in close contact with a protein, while Chemical Shift Perturbation (CSP) experiments can map the binding site on the protein by observing changes in the chemical shifts of amino acid residues upon ligand binding.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for highly sensitive and selective quantification of small molecules in complex biological samples like plasma, blood, and tissue. mdpi.com This technique is essential for studying the pharmacokinetics of this compound.

A validated LC-MS/MS method for a closely related dehydroabietylamine conjugate provides a clear blueprint for how this compound would be analyzed. nih.govmdpi.com The methodology involves several key steps:

Sample Preparation: Efficient extraction from the biological matrix. For lipophilic compounds, this often involves liquid-liquid extraction or solid-phase extraction to remove interfering substances like proteins and salts. youtube.com

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is used to separate the analyte from other components based on hydrophobicity. A gradient elution with a mobile phase of water and an organic solvent (like acetonitrile (B52724) or methanol) ensures a sharp peak shape and short analysis time. youtube.com

Mass Spectrometric Detection: The analyte is ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. In MRM, a specific precursor ion (corresponding to the molecular weight of the compound) is selected and fragmented, and a specific product ion is then monitored. This precursor → product ion transition is unique to the analyte, minimizing interference from the matrix.

Pharmacokinetic studies using such a method can determine key parameters like maximum concentration (Cmax), time to reach maximum concentration (Tmax), and the distribution of the compound in different organs, providing a comprehensive picture of its behavior in a biological system.

| Parameter | Description / Finding |

|---|---|

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase | Gradient of aqueous and organic (e.g., acetonitrile/methanol) solvents |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Example MRM Transition | [M+H]⁺ → specific fragment ion |

| Pharmacokinetics | |

| Tmax (in blood) | ~1 - 1.5 hours |

| Distribution | Detected in blood, liver, and kidney, with potential for brain penetration. |

Cell-Based Assays for Mechanistic and Efficacy Studies